(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic urea derivative incorporating a quinazolinone scaffold. Its E-configuration and isobutyl substituent likely influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
CAS No. |
899984-27-1 |
|---|---|
Molecular Formula |
C19H18F2N4O2 |
Molecular Weight |
372.376 |
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H18F2N4O2/c1-11(2)10-25-17(12-6-3-4-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-5-8-14(16)21/h3-9,11H,10H2,1-2H3,(H2,23,24,26) |
InChI Key |
DQKNFCPAGBEBHB-JJIBRWJFSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , featuring a difluorophenyl group and a quinazolinone moiety. These structural elements are crucial for its biological activity, particularly in modulating enzyme interactions and cellular pathways.
Research indicates that the biological effects of this compound may involve:
- Enzyme Inhibition : The quinazolinone structure is known for its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for cancer therapy.
- Receptor Interaction : The compound may interact with various biological receptors, influencing downstream signaling cascades that are critical in disease processes.
Antitumor Activity
Several studies have reported on the antitumor activity of compounds similar to this compound. For instance:
| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) | Target Cancer Cell Lines |
|---|---|---|---|---|
| Example A | 25.1 | 77.5 | 93.3 | EKVX, RPMI-8226, OVCAR-4 |
| Example B | 1.7 | 21.5 | 25.9 | PC-3, CAKI-1 |
These findings suggest that similar compounds exhibit broad-spectrum antitumor activity across various cancer types, indicating the potential efficacy of this compound in oncological applications .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications to the phenyl group significantly affect the potency of quinazolinone derivatives:
| Substituent Type | Activity Change |
|---|---|
| 2-Furyl | Increased potency |
| Bromosubstituted Phenyl | Reduced activity |
| 2,6-Difluorophenyl | Enhanced lipophilicity |
These insights provide a rationale for further optimization of the compound's structure to improve its biological activity .
Case Study 1: Anticancer Efficacy
In a recent study focused on similar quinazolinone derivatives, compounds were evaluated for their anticancer potential against various cell lines. The study found that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Case Study 2: Antibacterial Properties
Another investigation explored the antibacterial properties of related urea compounds. These compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 0.015 μg/mL . This highlights the versatility of urea derivatives in addressing multiple therapeutic areas.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that compounds with similar structures to (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibit potent anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain compounds have been documented to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .
2. Antimicrobial Properties
The compound's structural analogs have demonstrated effectiveness against bacterial pathogens by inhibiting the biosynthesis of essential components of the bacterial cell wall. This mechanism is particularly relevant in the context of antibiotic resistance, where new inhibitors are urgently needed .
3. Anti-inflammatory Effects
Quinazoline derivatives are also being investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in inflammation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of a related quinazoline derivative, researchers found that it exhibited significant cytotoxicity against bladder cancer xenografts. The compound was shown to inhibit fibroblast growth factor receptor tyrosine kinases, leading to reduced tumor growth and increased apoptosis in treated cells .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of a series of quinazoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compounds displayed potent inhibitory effects on MRSA growth, suggesting that modifications to the quinazoline structure could enhance activity against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Table 2: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally or functionally related compounds:
Key Findings
Anti-Viral Activity: Piroxicam analogs (e.g., 13d, 13l) demonstrate anti-HIV activity via integrase inhibition, with EC50 values of 20–25 µM and selectivity indices (SI) > 26 .
Antitumor Potential: Lankacidin C, a redox-cofactor secondary metabolite, shows antitumor activity. The target compound’s quinazolinone moiety may mimic macrocyclic lactones in interacting with cellular targets, though its urea linkage could confer distinct solubility or stability .
Structural Flexibility: Beta-lactone compounds (e.g., fengycin) highlight the importance of strained ring systems for bioactivity. The target compound’s 2-oxo-2,3-dihydroquinazolinone ring may offer similar conformational rigidity, enhancing target binding .
Pharmacokinetic Considerations
- Lipophilicity : The isobutyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., methyl groups in piroxicam analogs).
- Metabolic Stability: The 2,6-difluorophenyl group could reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Q & A
Q. How can researchers optimize the synthesis of this urea derivative under controlled conditions?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, highlights flow chemistry for precise control over reaction conditions .
- Employ column chromatography (as in ) with gradients of ethyl acetate/hexane for purification .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using high-resolution mass spectrometry (HRMS) (see for protocols) .
Example Optimization Table :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | 25% → 73% |
| Temperature (°C) | 25–80 | 60 | 40% → 68% |
| Catalyst | NaH, K₂CO₃ | NaH | 50% → 95% |
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the quinazolinone ring (δ 7.8–8.5 ppm for aromatic protons) and urea NH groups (δ 10–11 ppm) (see for reference shifts) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns for halogenated substituents (e.g., 2,6-difluorophenyl) .
- X-ray crystallography : Use SHELX for refinement ( ) and ORTEP-III for visualizing dynamic disorder in the isobutyl side chain .
Q. What purification strategies mitigate byproducts from urea condensation reactions?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate the urea core (similar to ’s polymer purification) .
- Size-exclusion chromatography : Remove high-molecular-weight aggregates if dimerization occurs during synthesis.
Advanced Research Questions
Q. How can contradictory bioactivity data between computational models and experimental assays be resolved?
Methodological Answer:
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to account for urea’s tautomeric states.
- Validate binding via ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes to confirm computational predictions.
- Synthesize analogs : Modify the isobutyl or quinazolinone moieties (as in ) to test structure-activity relationships (SARs) .
Q. What strategies address crystallographic refinement challenges from dynamic disorder?
Methodological Answer:
- Multi-conformer modeling : Use SHELXL’s PART instruction to model disordered isobutyl groups ( ) .
- High-resolution data : Collect data at 100 K with synchrotron radiation (≤1.0 Å resolution) to reduce noise.
- Twinned refinement : Apply SHELXL’s TWIN/BASF commands for cases of pseudo-merohedral twinning .
Q. How to design SAR studies for analogs with modified substituents?
Methodological Answer:
- Systematic substitution : Replace the 2,6-difluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups (see for fluorophenyl analogs) .
- In vitro screening : Use dose-response assays (IC₅₀) and compare potency via ANOVA (as in ’s statistical protocols) .
- Pharmacophore mapping : Overlay analogs with the parent compound to identify critical binding motifs.
Data Contradiction Analysis
Q. How to troubleshoot discrepancies in NMR vs. HRMS purity assessments?
Methodological Answer:
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed urea derivatives).
- Deuterium exchange : Confirm NH proton assignments by comparing D₂O-shaken and untreated NMR samples .
- Repeat synthesis : Ensure anhydrous conditions to prevent hydrolysis ( ’s nitrogen-atmosphere protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
